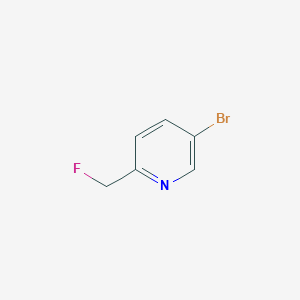
5-Bromo-2-(fluoromethyl)pyridine
Overview
Description
5-Bromo-2-(fluoromethyl)pyridine is a chemical compound with the CAS Number: 1335050-09-3 . It has a molecular weight of 190.01 .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .Scientific Research Applications
Spectroscopic Characterization and Theoretical Studies 5-Bromo-2-(fluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) has been applied to study its optimized geometric structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. These studies contribute to a deeper understanding of its molecular structure and properties (Vural & Kara, 2017).
Synthesis of Novel Pyridine-Based Derivatives Research has focused on synthesizing novel pyridine derivatives using this compound through Suzuki cross-coupling reactions. These derivatives have potential applications in various fields, including liquid crystal technology and biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Antitumor Activity Studies The compound has been used in the synthesis of enantiomers with potential antitumor activities. These studies involve crystal structure analysis and investigation of the effect of stereochemistry on anticancer activity (Zhou et al., 2015).
Development of Radioligands for Brain Imaging this compound derivatives have been developed as radioligands for brain imaging, particularly for studying 5-HT1A receptors with Positron Emission Tomography (PET) (Karramkam et al., 2003).
Synthesis of Functionalized Pyridines The compound has been used in the versatile synthesis of functionalized pyridines, particularly in the development of pyridone derivatives, highlighting its role in organic synthesis and potential pharmaceutical applications (Sutherland & Gallagher, 2003).
Mechanism of Action
Target of Action
5-Bromo-2-(fluoromethyl)pyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition, where the metal catalyst donates electrons to form a new bond, and transmetalation, where organic groups are transferred from boron to the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This pathway allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. The resulting changes can have significant downstream effects, influencing the structure and function of various biomolecules.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific targets and pathways it interacts with. For instance, when used as a scaffold in the synthesis of Neuropeptide Y Receptor Y5 Inhibitors, it may contribute to the inhibition of neuropeptide signaling . Similarly, in the context of SARS-CoV-2 Major Protease Inhibitors, it may play a role in inhibiting viral replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used. For example, it is recommended to store the compound in a dark place, sealed in dry, at room temperature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(fluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of heteroaromatic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used as a scaffold for the development of neuropeptide Y receptor Y5 inhibitors and SARS-CoV-2 major protease inhibitors . The interactions between this compound and these biomolecules are primarily based on its ability to form stable covalent bonds, enhancing the efficacy of the resulting bioactive compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The precise mechanism of action involves the formation of stable complexes with target biomolecules, leading to changes in their conformation and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, but it can degrade over time when exposed to excess heat or strong oxidizing agents . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance the activity of certain enzymes and improve metabolic function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the adverse effects become pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the levels of key metabolites, thereby affecting overall cellular metabolism . The compound’s role in these pathways is primarily based on its ability to modulate enzyme activity and alter the flow of metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution pattern of this compound is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization to these sites allows it to interact with target biomolecules and modulate their activity, thereby influencing cellular processes.
Properties
IUPAC Name |
5-bromo-2-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUZNNCAZLLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


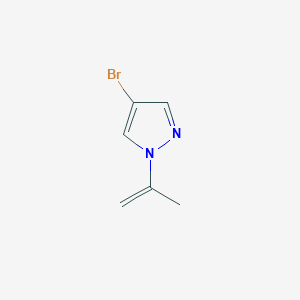
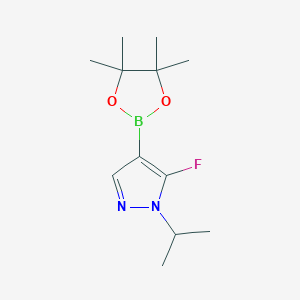
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
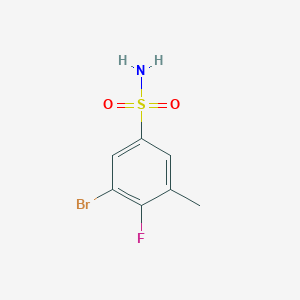
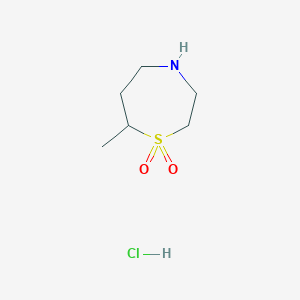
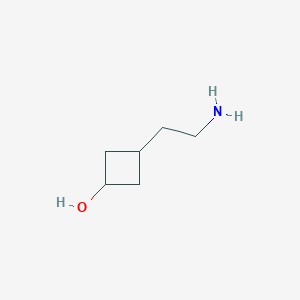
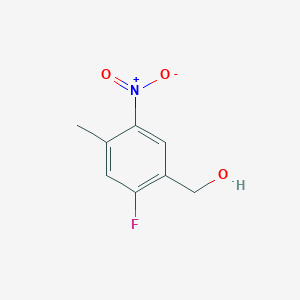
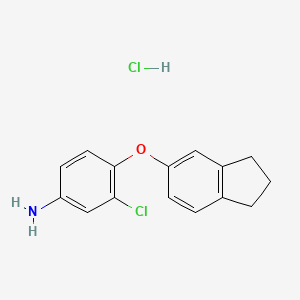
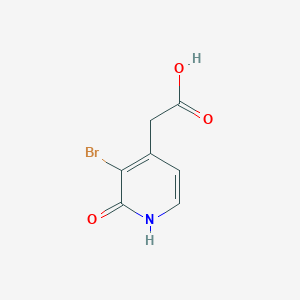
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
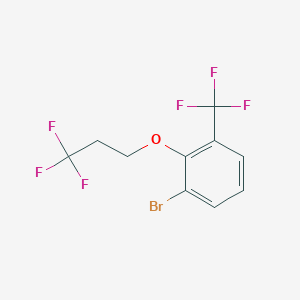
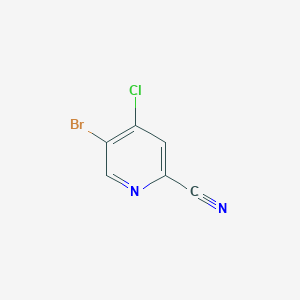
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)

